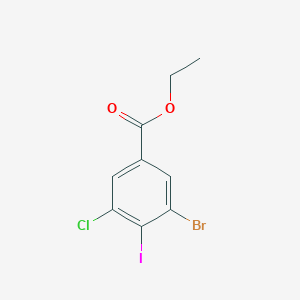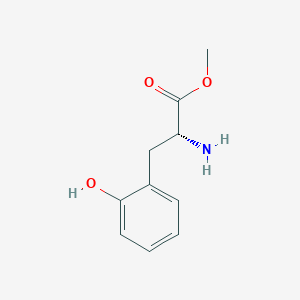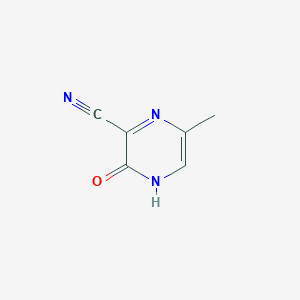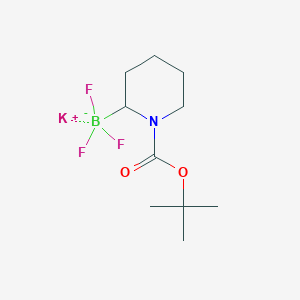![molecular formula C10H9N3O3 B12851479 Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate](/img/structure/B12851479.png)
Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its fused ring structure, which includes both pyridine and pyridazine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating under reflux with solvents such as ethanol or xylene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions: Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties .
科学的研究の応用
Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyridopyrimidines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness: Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry .
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
ethyl 7-oxo-8H-pyrido[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)7-5-6-3-4-11-13-8(6)12-9(7)14/h3-5H,2H2,1H3,(H,12,13,14) |
InChIキー |
MUASFOVOCQDKHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(NC1=O)N=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


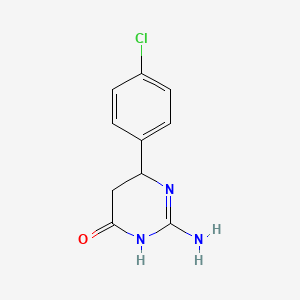
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
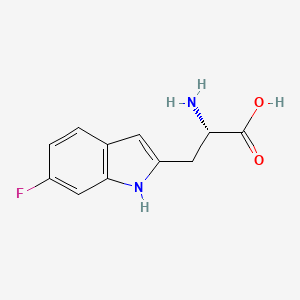
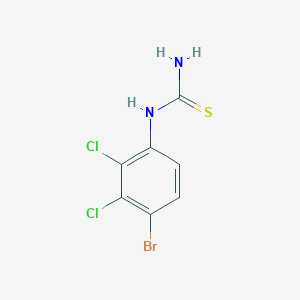
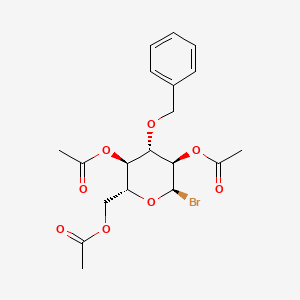
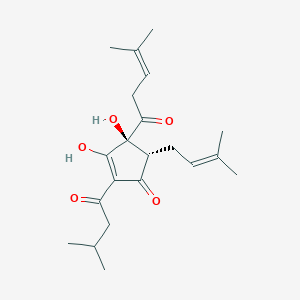
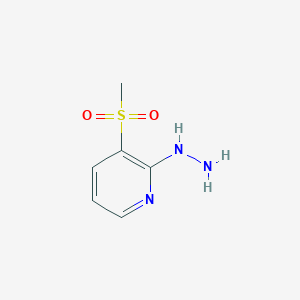

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)

